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Compound of Interest

Compound Name: 1-Cyclopropyl-ethanone oxime

Cat. No.: B1310792 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation Guide

This guide provides a comprehensive comparison of the analytical data for 1-Cyclopropyl-
ethanone oxime against two structurally relevant alternatives: Acetylcyclopropane and 2-

Butanone oxime. The data presented is compiled from publicly available resources and is

intended to support researchers in the identification, characterization, and quality control of

these compounds. Detailed experimental protocols are provided to facilitate the replication of

analytical measurements.

Data Summary
The following tables summarize the key physical and spectral properties of 1-Cyclopropyl-
ethanone oxime and its selected alternatives.

Table 1: Physical and Chemical Properties
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Property
1-Cyclopropyl-
ethanone oxime

Acetylcyclopropan
e

2-Butanone oxime

Molecular Formula C₅H₉NO[1] C₅H₈O[2] C₄H₉NO[3]

Molecular Weight 99.13 g/mol [1] 84.12 g/mol [2][4] 87.12 g/mol [3][5]

CAS Number 51761-72-9[1] 765-43-5[4] 96-29-7[5]

Melting Point 38-40 °C[6][7] <-70 °C[4] -29.5 °C[8]

Boiling Point
90-92 °C @ 20 Torr[6]

[7]
114 °C[4] 152-153 °C[8]

Density 1.2 ± 0.1 g/cm³[6] 0.849 g/mL at 25 °C[4] 0.924 g/mL at 25 °C[5]

Refractive Index 1.541[6] 1.424 @ 20 °C[4] 1.442 @ 20 °C[5]

Table 2: Spectroscopic Data Overview

Analytical
Technique

1-Cyclopropyl-
ethanone oxime

Acetylcyclopropan
e

2-Butanone oxime

¹H NMR

Data available,

specific shifts not

detailed in initial

search.

Data available,

specific shifts not

detailed in initial

search.

1H NMR data

available.[3][9]

¹³C NMR
13C NMR data

available.[1]

Data available,

specific shifts not

detailed in initial

search.

Data available,

specific shifts not

detailed in initial

search.

FT-IR

Data available,

specific peaks not

detailed in initial

search.

Characteristic C=O

stretch.[10]

IR spectrum available.

[3][11][12]

Mass Spectrometry
GC-MS data available

from NIST.[1]

Mass spectrum

available from NIST.

[10]

Mass spectrum

available.[3][13][14]
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Experimental Protocols
The following are detailed methodologies for the key analytical experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃

or DMSO-d₆).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16-64 (depending on sample concentration).

Relaxation Delay: 1-5 seconds.

Acquisition Time: 2-4 seconds.

Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').

Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C).

Relaxation Delay: 2-5 seconds.
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Acquisition Time: 1-2 seconds.

Spectral Width: 0 to 220 ppm.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the TMS signal.

Integrate the signals in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, typically equipped with a universal attenuated total

reflectance (UATR) accessory.

Sample Preparation (UATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

Apply pressure using the built-in clamp to ensure good contact between the sample and the

crystal.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.
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Background: A background spectrum of the clean, empty ATR crystal should be collected

before analyzing the sample.

Data Processing:

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the absorbance or transmittance spectrum.

Identify the characteristic absorption bands for functional groups (e.g., O-H, C=N, C=O).

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound, and

to assess its purity.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Sample Preparation:

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or

ethyl acetate) to a concentration of approximately 1 mg/mL.

GC Conditions:

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

Injector Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Oven Temperature Program:

Initial temperature: 50 °C, hold for 2 minutes.

Ramp: Increase to 250 °C at a rate of 10 °C/min.

Final hold: Hold at 250 °C for 5 minutes.

Injection Volume: 1 µL.
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Split Ratio: 50:1.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Mass Range: m/z 40-400.

Scan Speed: Normal.

Data Processing:

Identify the peak corresponding to the compound of interest in the total ion chromatogram

(TIC).

Analyze the mass spectrum of this peak to determine the molecular ion (M⁺) and the major

fragment ions.

Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the cross-validation of analytical data for

a compound like 1-Cyclopropyl-ethanone oxime.
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Analytical Workflow for Compound Cross-Validation

Synthesis & Purification
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(e.g., Crystallization, Chromatography)
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(¹H, ¹³C) FT-IR Spectroscopy GC-MS Analysis

Cross-Validation and
Structure Confirmation

Literature/Database Data
(e.g., PubChem, NIST)

Data from Alternatives
(Acetylcyclopropane, 2-Butanone oxime)

Click to download full resolution via product page

Caption: A flowchart illustrating the key stages in the analytical cross-validation of a

synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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